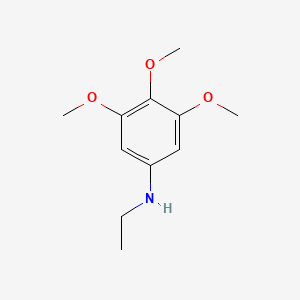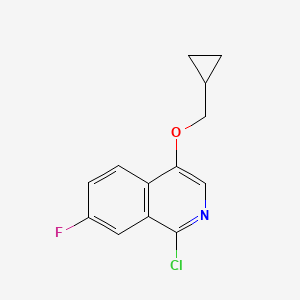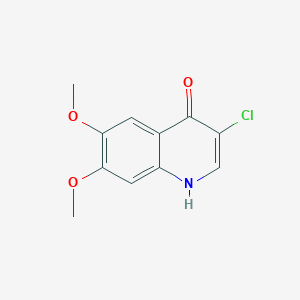
4-Quinolinol, 3-chloro-6,7-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Quinolinol, 3-chloro-6,7-dimethoxy- involves several steps:
Nitrification: Starting with 3,4-dimethoxyacetophenone, nitrification is performed to obtain 2-nitro-4,5-dimethoxyacetophenone.
Condensation: The nitro compound is then condensed with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one.
Reduction Cyclization: This intermediate undergoes hydrogenation to yield 4-hydroxy-6,7-dimethoxyquinoline.
Chlorination: Finally, chlorination of the hydroxyquinoline produces 4-chloro-6,7-dimethoxyquinoline.
Chemical Reactions Analysis
4-Quinolinol, 3-chloro-6,7-dimethoxy- undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, which can further react to form different derivatives.
Substitution: Halogenation, particularly chlorination, is a common reaction for this compound, leading to the formation of chlorinated derivatives
Common reagents used in these reactions include POCl3, diphenyl ether, and hydrogenation catalysts. The major products formed from these reactions are various quinoline derivatives with potential biological activities .
Scientific Research Applications
4-Quinolinol, 3-chloro-6,7-dimethoxy- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives.
Biology: This compound has shown potential in biological studies due to its structural similarity to naturally occurring quinolines.
Medicine: It is used in the development of antineoplastic drugs such as cabozantinib and tivozanib.
Industry: The compound is valuable in the pharmaceutical industry for the synthesis of various drugs.
Mechanism of Action
The mechanism of action of 4-Quinolinol, 3-chloro-6,7-dimethoxy- involves its interaction with molecular targets in biological systems. It can inhibit specific enzymes or interact with DNA, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
4-Quinolinol, 3-chloro-6,7-dimethoxy- can be compared with other similar compounds such as:
4-Hydroxyquinoline: A naturally occurring compound with similar biological activities.
2-Hydroxyquinoline: Another quinoline derivative with distinct chemical properties.
6,7-Dimethoxy-4-quinolinol: A closely related compound with similar structural features
These compounds share the quinoline backbone but differ in their substituents, leading to unique chemical and biological properties.
Properties
Molecular Formula |
C11H10ClNO3 |
|---|---|
Molecular Weight |
239.65 g/mol |
IUPAC Name |
3-chloro-6,7-dimethoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C11H10ClNO3/c1-15-9-3-6-8(4-10(9)16-2)13-5-7(12)11(6)14/h3-5H,1-2H3,(H,13,14) |
InChI Key |
LBTMVSPZTLRPAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CN2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


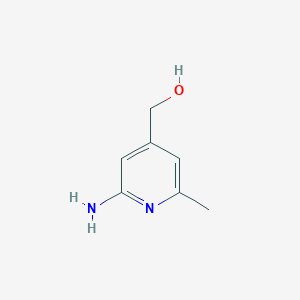
![4-Chloro-3-[(prop-2-en-1-yl)oxy]aniline](/img/structure/B8753113.png)
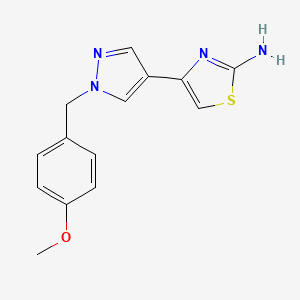
![Dimethyl 5-oxo-5,6-dihydropyrazolo[1,5-c]quinazoline-1,2-dicarboxylate](/img/structure/B8753127.png)
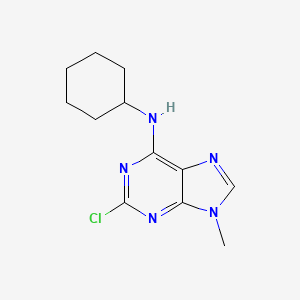

![2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]ethanol](/img/structure/B8753142.png)
![5-bromo-9H-pyrido[2,3-b]indole](/img/structure/B8753149.png)

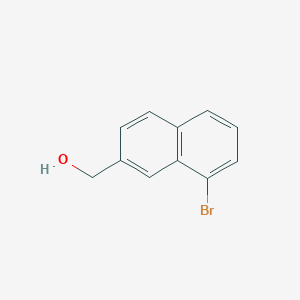
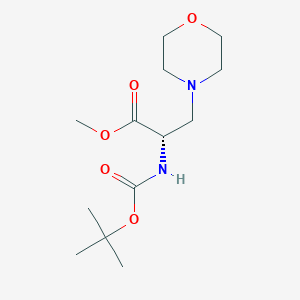
![[1-(4-Chloro-2-nitro-phenyl)-piperidin-4-yl]-methanol](/img/structure/B8753169.png)
